molecular formula C15H13Cl3N2O4 B1426711 Triclopyricarb CAS No. 902760-40-1

Triclopyricarb

Cat. No.: B1426711
CAS No.: 902760-40-1
M. Wt: 391.6 g/mol
InChI Key: QFNFRZHOXWNWAQ-UHFFFAOYSA-N
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Description

Triclopyricarb, also known as methyl N-methoxy-2-(3,5,6-trichloro-2-pyridyloxymethyl)carbanilate, is a methoxycarbanilate strobilurin fungicide. It is primarily used in agriculture to control fungal diseases in crops such as rice, wheat, cucumbers, and melons. This compound is known for its broad-spectrum fungicidal activity and its ability to inhibit mitochondrial respiration in fungi .

Mechanism of Action

Target of Action

Triclopyricarb is a methoxycarbanilate strobilurin fungicide . The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells .

Mode of Action

This compound acts as a respiration inhibitor, specifically as a Quinone Outside Inhibitor (QoI) . It binds to the Quinone ‘outer’ (Qo) binding site of the cytochrome bc1 complex . This binding inhibits the activity of the complex, disrupting the electron transport chain and ultimately halting the production of ATP, the energy currency of the cell .

Biochemical Pathways

The inhibition of the cytochrome bc1 complex by this compound affects the electron transport chain, a critical biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, causing energy deprivation in the cells. The downstream effect of this is the inhibition of various cellular processes that require ATP, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. By disrupting the electron transport chain and reducing ATP production, this compound causes energy deprivation in fungal cells. This leads to the inhibition of essential cellular processes and ultimately results in cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with this compound. As a fungicide used on crops such as rice , it is likely that its effectiveness may also be influenced by factors specific to the agricultural environment, such as soil composition and moisture levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triclopyricarb can be synthesized through multiple routes. One common method involves the reaction of N-(2-bromomethylphenyl)-N-methoxycarbamate with sodium 3,5,6-trichloropyridin-2-olate in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at a temperature range of 30-40°C for about 5 hours. The product is then purified through crystallization using methanol .

Another synthetic route involves the condensation of 2-nitrobenzyl bromide with sodium 3,5,6-trichloropyridin-2-olate, followed by reduction and further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates and suspension concentrates for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Triclopyricarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates such as N-(2-bromomethylphenyl)-N-methoxycarbamate and 2-(3,5,6-trichloropyridin-2-yl)oxymethylphenylamine, which are further processed to yield this compound .

Comparison with Similar Compounds

Similar Compounds

  • Coumoxystrobin
  • Enoxastrobin
  • Flufenoxystrobin
  • Fenaminstrobin

Uniqueness

Triclopyricarb is unique among these compounds due to its specific structure, which includes a methoxycarbanilate group and a trichloropyridinyl moiety. This structure confers high efficacy against a broad spectrum of fungal pathogens and a lower likelihood of resistance development compared to other strobilurin fungicides .

Properties

IUPAC Name

methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFRZHOXWNWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058214
Record name Triclopyricarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902760-40-1
Record name Triclopyricarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902760-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclopyricarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclopyricarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLOPYRICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Triclopyricarb work as a fungicide?

A1: this compound, like other strobilurins, acts by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (Complex III) [, ]. This inhibition disrupts energy production within fungal cells, ultimately leading to their death.

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